molecular formula C10H13NO B12230519 3-(Cyclopropylmethoxy)-2-methylpyridine

3-(Cyclopropylmethoxy)-2-methylpyridine

Cat. No.: B12230519
M. Wt: 163.22 g/mol
InChI Key: QDVUHGVVVPWMTA-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-2-methylpyridine is an organic compound with a molecular formula of C10H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a cyclopropylmethoxy group attached to the third carbon and a methyl group attached to the second carbon of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-2-methylpyridine typically involves the alkylation of 2-methylpyridine with cyclopropylmethanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the cyclopropylmethoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents under anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction produces piperidine derivatives. Substitution reactions can yield a wide range of functionalized pyridine compounds.

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-methylpyridine
  • 3-(Cyclopropylmethoxy)-2-ethylpyridine
  • 3-(Cyclopropylmethoxy)-2-methoxypyridine

Uniqueness

3-(Cyclopropylmethoxy)-2-methylpyridine is unique due to the specific positioning of the cyclopropylmethoxy and methyl groups on the pyridine ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique properties make it a valuable subject of study in various research fields.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-2-methylpyridine

InChI

InChI=1S/C10H13NO/c1-8-10(3-2-6-11-8)12-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3

InChI Key

QDVUHGVVVPWMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OCC2CC2

Origin of Product

United States

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